N1-Ethylpseudouridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

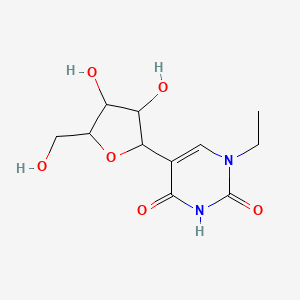

IUPAC Name |

5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-ethylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O6/c1-2-13-3-5(10(17)12-11(13)18)9-8(16)7(15)6(4-14)19-9/h3,6-9,14-16H,2,4H2,1H3,(H,12,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMRPAYSYYGRKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N1-Ethylpseudouridine: A Technical Guide to its Discovery, Synthesis, and Application in mRNA Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of messenger RNA (mRNA) therapeutics and vaccines has been largely enabled by the use of modified nucleosides to enhance mRNA stability and translation while mitigating innate immune responses. While N1-methylpseudouridine (m1Ψ) has become the gold standard, its homologue, N1-ethylpseudouridine (Et1Ψ), has also been investigated as a promising alternative. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological implications of this compound, offering a resource for researchers and developers in the field of RNA therapeutics.

Introduction: The Need for Modified Nucleosides

Synthetic mRNA has emerged as a powerful platform for vaccines and therapeutics due to its transient nature and lack of risk for insertional mutagenesis.[1] However, unmodified single-stranded RNA can be recognized by the innate immune system as foreign, leading to the activation of pathways that suppress translation and can induce cell death. Key sensors in this process include Toll-like receptors (TLRs), Protein Kinase R (PKR), and RIG-I.[1]

The pioneering work of Karikó and others demonstrated that the incorporation of modified nucleosides, such as pseudouridine (B1679824) (Ψ), could significantly reduce this immunogenicity.[1][2] Further studies revealed that N1-alkylation of pseudouridine, particularly N1-methylation, offered even greater advantages, leading to enhanced protein expression and further reduced immune stimulation.[2][3] This has spurred investigation into other N1-substituted pseudouridine derivatives, including this compound.

Discovery and Rationale

N1-methylpseudouridine is a naturally occurring modification found in the transfer RNA (tRNA) of archaea.[4][5] Its discovery in natural systems hinted at its potential for biological compatibility. The rationale for exploring this compound and other N1-substituted analogues stems from the success of m1Ψ. The hypothesis is that altering the size and electronic properties of the N1-substituent group could fine-tune the biological properties of the resulting mRNA, potentially offering advantages in expression, stability, or immunogenicity.[1] Researchers at TriLink BioTechnologies synthesized and tested a series of N1-substituted pseudouridine triphosphates, including N1-ethyl-ΨTP (Et1ΨTP), to evaluate their impact on mRNA performance.[1]

Synthesis of this compound Triphosphate

The synthesis of N1-substituted pseudouridine triphosphates, including Et1ΨTP, generally follows a chemoenzymatic pathway. This approach combines the specificity of enzymatic reactions with the versatility of chemical synthesis. While specific, detailed protocols for Et1Ψ are proprietary, the general methodology can be inferred from established procedures for its close analog, m1ΨTP.[6][7]

A plausible synthetic route involves:

-

Preparation of Pseudouridine (Ψ): This can be achieved through biocatalytic cascade rearrangement of the more readily available uridine (B1682114).[6][7]

-

Protection of Ribose Hydroxyl Groups: To ensure selective alkylation at the N1 position of the uracil (B121893) base, the hydroxyl groups of the ribose sugar are typically protected using reagents like acetone (B3395972) to form an acetonide.

-

N1-Ethylation: The protected pseudouridine is then chemically ethylated at the N1 position. This is analogous to the N1-methylation step in m1Ψ synthesis, which uses reagents like dimethyl sulfate (B86663).[6] For ethylation, an ethylating agent such as ethyl iodide or diethyl sulfate would be used.

-

Deprotection: The protecting groups on the ribose are removed to yield this compound.

-

Phosphorylation: The nucleoside is converted to its biologically active triphosphate form (Et1ΨTP). This is often accomplished through a series of enzymatic phosphorylation steps, starting with a monophosphorylation to create Et1ΨMP, followed by subsequent kinase-catalyzed reactions to yield the diphosphate (B83284) (Et1ΨDP) and finally the triphosphate (Et1ΨTP).[6][7] This enzymatic cascade is efficient and avoids many of the byproducts of purely chemical phosphorylation methods.

The overall workflow can be visualized as follows:

Caption: Chemoenzymatic synthesis workflow for this compound-5'-Triphosphate.

Experimental Protocols and Methodologies

In Vitro Transcription (IVT) for Modified mRNA Synthesis

The generation of mRNA containing this compound is accomplished via in vitro transcription (IVT).

Objective: To synthesize mRNA where all uridine residues are replaced by this compound.

Methodology:

-

A linearized plasmid DNA template encoding the gene of interest (e.g., Firefly Luciferase) downstream of a T7 RNA polymerase promoter is used.[1]

-

The transcription reaction is set up containing the DNA template, a buffer system, recombinant T7 RNA polymerase, and the four nucleotide triphosphates: ATP, GTP, CTP, and this compound-5'-Triphosphate (Et1ΨTP) in place of UTP.[1][2]

-

A cap analog (e.g., CleanCap™) is included to co-transcriptionally add the 5' cap structure essential for eukaryotic translation.[1]

-

The reaction is incubated at 37°C for several hours.[1]

-

The resulting mRNA is purified to remove the DNA template, unincorporated NTPs, and enzymes.

Cellular Transfection and Protein Expression Assay

Objective: To evaluate the protein expression from mRNA modified with this compound in a cellular context.

Methodology:

-

Cell Culture: A relevant cell line, such as the THP-1 monocyte cell line (a sensitive model for innate immune activation), is cultured under standard conditions.[1]

-

Transfection: The purified, modified mRNA is transfected into the cells using a lipid-based transfection reagent.

-

Incubation: Cells are incubated for a defined period (e.g., 24-48 hours) to allow for mRNA translation into the reporter protein (e.g., Luciferase).

-

Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the amount of active luciferase protein, is measured using a luminometer.[1]

Cell Viability (Toxicity) Assay

Objective: To assess the cytotoxicity of mRNA modified with this compound.

Methodology:

-

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[1]

-

Following transfection and incubation as described above, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cell culture wells.

-

Viable cells with active metabolism reduce the yellow MTT to purple formazan (B1609692) crystals.

-

The formazan crystals are solubilized, and the absorbance of the solution is measured with a spectrophotometer (e.g., at 560 nm). A lower absorbance value indicates decreased cellular metabolism and thus higher toxicity.[1]

Quantitative Data and Performance Analysis

Studies by TriLink BioTechnologies provide comparative data on the performance of mRNA containing various N1-substituted pseudouridines. The data below is summarized from their findings on Firefly Luciferase (FLuc) mRNA transfected into THP-1 cells.[1]

Table 1: Relative mRNA Synthesis Efficiency

| N1-Modification of Pseudouridine | Relative Transcription Efficiency (%)* |

| H (Ψ) | ~100% |

| Methyl (m1Ψ) | ~125% |

| Ethyl (Et1Ψ) | ~110% |

| Fluoroethyl (FE1Ψ) | ~80% |

| Propyl (Pr1Ψ) | ~75% |

| Methoxymethyl (MOM1Ψ) | ~60% |

*Relative to the synthesis of unmodified (WT) mRNA. Data is estimated from published charts.[1]

Table 2: Protein Expression and Toxicity in THP-1 Cells

| mRNA Modification | Luciferase Activity (Relative Light Units, x10⁷) | Cell Viability (Absorbance at 560 nm) |

| Wild-Type (WT) | ~0.2 | ~0.25 |

| Pseudouridine (Ψ) | ~1.8 | ~0.40 |

| N1-Methyl-Ψ (m1Ψ) | ~3.1 | ~0.75 |

| N1-Ethyl-Ψ (Et1Ψ) | ~2.8 | ~0.70 |

| N1-Fluoroethyl-Ψ (FE1Ψ) | ~2.5 | ~0.70 |

| N1-Propyl-Ψ (Pr1Ψ) | ~2.2 | ~0.65 |

| N1-Methoxymethyl-Ψ (MOM1Ψ) | ~0.5 | ~0.60 |

| 5-methoxyuridine (5moU) | ~0.1 | ~0.30 |

*Values are estimated from published charts. Higher RLU indicates greater protein expression. Higher absorbance indicates lower toxicity.[1]

Analysis:

-

Synthesis: this compound triphosphate (Et1ΨTP) is incorporated by T7 RNA polymerase with high efficiency, comparable to that of m1ΨTP and greater than that of unmodified UTP.[1]

-

Protein Expression: Et1Ψ-modified mRNA leads to a dramatic increase in protein expression compared to unmodified mRNA and standard Ψ-modified mRNA. Its performance is very close to that of the industry-standard m1Ψ.[1]

-

Toxicity: Importantly, Et1Ψ-modified mRNA shows significantly reduced toxicity, on par with m1Ψ-mRNA, as indicated by the high cell viability in the MTT assay. This suggests that like m1Ψ, Et1Ψ helps the mRNA evade innate immune detection that can lead to cell death.[1]

Mechanism of Action: Immune Evasion and Translational Enhancement

The superior performance of N1-alkylated pseudouridine-modified mRNA is attributed to a dual mechanism.

-

Reduced Innate Immune Activation: The N1-substituent on the pseudouridine base sterically hinders the molecule from binding effectively to pattern recognition receptors like TLR7/8.[8] This prevents the downstream signaling cascade that leads to the production of inflammatory cytokines and the shutdown of protein synthesis.

-

Enhanced Translation: While reduced immune activation plays a major role, studies also suggest that modifications like m1Ψ can directly enhance the efficiency of translation by increasing ribosome loading on the mRNA transcript.[2][9] It is plausible that Et1Ψ acts through a similar mechanism.

The simplified signaling pathway for immune evasion is depicted below.

Caption: Immune evasion pathway of N1-substituted pseudouridine mRNA.

Conclusion and Future Directions

This compound stands out as a highly effective alternative to N1-methylpseudouridine for the production of therapeutic mRNA. It demonstrates a comparable ability to enhance protein expression and reduce cytotoxicity, validating the strategy of N1-alkylation for improving mRNA performance. The slightly larger ethyl group does not appear to compromise its beneficial properties, and it is incorporated efficiently during in vitro transcription.

For drug development professionals, these findings suggest that Et1Ψ can be a valuable component in the toolkit for optimizing mRNA-based drugs. Future research could focus on:

-

Direct, head-to-head comparisons of Et1Ψ and m1Ψ in a wider range of cell types and in vivo models.

-

Evaluating the impact of Et1Ψ on mRNA stability and translation fidelity.

-

Exploring other N1-substitutions to further refine the structure-activity relationship and develop next-generation modified nucleosides for therapeutic applications.

References

- 1. trilinkbiotech.com [trilinkbiotech.com]

- 2. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [jenabioscience.com]

- 3. trilinkbiotech.com [trilinkbiotech.com]

- 4. N1-Methylpseudouridine - Wikipedia [en.wikipedia.org]

- 5. preprints.org [preprints.org]

- 6. Integrated Chemoenzymatic Synthesis of the mRNA Vaccine Building Block N1-Methylpseudouridine Triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Integrated Chemoenzymatic Synthesis of the mRNA Vaccine Building Block N 1‐Methylpseudouridine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]

N1-Ethylpseudouridine: A Technical Guide to its Chemical Properties and Applications in mRNA Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Ethylpseudouridine (N1-Ethyl-Ψ or Et1Ψ) is a synthetic, modified nucleoside that has garnered interest in the field of messenger RNA (mRNA) therapeutics. As an analog of the naturally occurring pseudouridine (B1679824) (Ψ), and closely related to the well-studied N1-methylpseudouridine (m1Ψ), this compound is being explored for its potential to enhance the stability and translational efficiency of mRNA while mitigating its inherent immunogenicity. This technical guide provides a comprehensive overview of the chemical properties of this compound, supported by available quantitative data, detailed experimental protocols for its use, and visualizations of relevant biological pathways.

Chemical and Physical Properties

This compound is a derivative of pseudouridine, where an ethyl group is attached to the N1 position of the uracil (B121893) base. This modification, like the methyl group in m1Ψ, alters the hydrogen bonding capabilities and conformational properties of the nucleoside, which in turn influences the characteristics of the mRNA molecule it is incorporated into.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound and its triphosphate form. For comparison, data for the parent compound, pseudouridine, and the closely related N1-methylpseudouridine are also included where available.

| Property | This compound (Et1Ψ) | N1-Methylpseudouridine (m1Ψ) | Pseudouridine (Ψ) | Uridine (B1682114) (U) |

| Molecular Formula | C₁₁H₁₆N₂O₆ | C₁₀H₁₄N₂O₆ | C₉H₁₂N₂O₆ | C₉H₁₂N₂O₆ |

| Molar Mass | 272.26 g/mol | 258.23 g/mol | 244.22 g/mol | 244.20 g/mol |

| Extinction Coefficient (λmax) | 7800 L mol⁻¹cm⁻¹ (271 nm)[1] | 8870 L mol⁻¹cm⁻¹ (271 nm) | 7550 L mol⁻¹cm⁻¹ (262 nm) | 10000 L mol⁻¹cm⁻¹ (262 nm) |

Impact on mRNA Properties and Function

The incorporation of this compound into mRNA is intended to improve its therapeutic potential. While specific data for the ethyl derivative is emerging, the effects can be contextualized by the broader class of N1-substituted pseudouridine analogs.

Comparative Performance of N1-Substituted Pseudouridine-Modified mRNA

A study by Shin et al. compared the performance of firefly luciferase (FLuc) mRNA containing various N1-substituted pseudouridine derivatives, including this compound. The results are summarized below.

| mRNA Modification | Relative mRNA Yield | Relative Luciferase Expression (THP-1 cells) | Relative Cell Viability (MTT Assay) |

| Wild-Type (U) | Reference | Low | Decreased |

| Pseudouridine (Ψ) | High | Moderate | Improved vs. WT |

| N1-Methyl-Ψ (m1Ψ) | High | High | High |

| N1-Ethyl-Ψ (Et1Ψ) | High | High | High |

| N1-(2-Fluoroethyl)-Ψ | Moderate | High | High |

| N1-Propyl-Ψ | Moderate | High | High |

| N1-Isopropyl-Ψ | Low | Moderate | High |

| N1-Methoxymethyl-Ψ | High | High | High |

Data is qualitatively summarized from the findings presented in a conference abstract by Shin et al. "High" and "Low" are relative to the other modifications tested in the same study.[2]

The study concluded that four of the seven N1-substituted mRNAs, including the one containing this compound, exhibited luciferase activity higher than that of Ψ-mRNA and comparable to that of m1Ψ-mRNA.[2] Importantly, all N1-substituted Ψ-mRNAs showed decreased cell toxicity compared to unmodified and Ψ-containing mRNA.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are not widely published. However, the methodologies used for the closely related and extensively studied N1-methylpseudouridine provide a robust framework. The following protocols are adapted from established methods for m1Ψ and can serve as a starting point for research with Et1Ψ.

In Vitro Transcription of this compound-Modified mRNA

This protocol describes the synthesis of mRNA with complete substitution of uridine with this compound using T7 RNA polymerase.

Materials:

-

Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter

-

This compound-5'-Triphosphate (Et1ΨTP)

-

ATP, GTP, CTP solutions

-

T7 RNA Polymerase

-

Transcription Buffer

-

RNase Inhibitor

-

DNase I

-

Nuclease-free water

Procedure:

-

Assemble the transcription reaction at room temperature in the following order:

-

Mix gently and incubate at 37°C for 2 hours.[1]

-

Add DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15-30 minutes.

-

Purify the mRNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.

-

Assess the quality and concentration of the synthesized mRNA using a spectrophotometer and gel electrophoresis.

Cellular Transfection and Protein Expression Analysis

This protocol outlines the transfection of cells with this compound-modified mRNA and subsequent analysis of protein expression.

Materials:

-

HEK293T cells or other suitable cell line

-

This compound-modified mRNA encoding a reporter protein (e.g., Luciferase or GFP)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer (for luciferase assay) or flow cytometer (for GFP analysis)

Procedure:

-

Seed cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.

-

On the day of transfection, dilute the this compound-modified mRNA and the transfection reagent in separate tubes of serum-free medium.

-

Combine the diluted mRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

-

Add the mRNA-transfection reagent complexes to the cells.

-

Incubate the cells at 37°C in a CO₂ incubator.

-

Analyze protein expression at a suitable time point (e.g., 4.5, 24, or 48 hours post-transfection).[3]

-

For Luciferase: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

For GFP: Harvest the cells, wash with PBS, and analyze GFP expression by flow cytometry.

-

Assessment of Innate Immune Response

The innate immune response to modified mRNA can be assessed by measuring the expression of downstream signaling molecules of pattern recognition receptors like Toll-like receptors (TLRs) and RIG-I.

Materials:

-

THP-1 cells (a human monocyte cell line sensitive to innate immune stimulation) or other relevant immune cells

-

This compound-modified mRNA

-

Unmodified mRNA (as a positive control)

-

Transfection reagent

-

RNA extraction kit

-

qRT-PCR reagents (primers for IFN-β, TNF-α, IL-6, etc.)

Procedure:

-

Transfect the cells with unmodified or this compound-modified mRNA as described in the previous protocol.

-

At a specified time point (e.g., 6-12 hours post-transfection), harvest the cells.

-

Extract total RNA from the cells using a suitable RNA extraction kit.

-

Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of key innate immunity genes (e.g., IFN-β, TNF-α, IL-6, and RIG-I).[4]

-

Normalize the expression levels to a housekeeping gene and compare the induction by this compound-modified mRNA to that of unmodified mRNA.

Signaling Pathways and Experimental Workflows

The incorporation of modified nucleosides like this compound into mRNA is primarily aimed at evading detection by the innate immune system. The following diagrams illustrate the relevant signaling pathways and a general experimental workflow.

Innate Immune Sensing of mRNA

Unmodified single-stranded RNA can be recognized by Toll-like receptors 7 and 8 (TLR7/8) in the endosome, while double-stranded RNA byproducts of in vitro transcription can activate TLR3 and RIG-I, leading to an inflammatory response and translational shutdown.[5][6] N1-alkylation of pseudouridine is thought to sterically hinder binding to these receptors.[6]

References

- 1. Nanopore sequencing for N1-methylpseudouridine in RNA reveals sequence-dependent discrimination of the modified nucleotide triphosphate during transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. trilinkbiotech.com [trilinkbiotech.com]

- 3. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

N1-Ethylpseudouridine: A Comprehensive Technical Guide to Structure, Function, and Application in mRNA Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of modified nucleosides into messenger RNA (mRNA) has revolutionized the field of RNA therapeutics and vaccines, primarily by mitigating innate immune responses and enhancing protein translation. Among these modifications, N1-alkylated pseudouridines have demonstrated significant promise. This technical guide provides an in-depth examination of N1-Ethylpseudouridine (N1-Et-Ψ), a notable analog of the naturally occurring pseudouridine (B1679824). We will explore its chemical structure, its functional implications for mRNA stability and translational efficiency, and its role in evading innate immune recognition. This document consolidates available data, details relevant experimental methodologies, and presents key biological pathways and experimental workflows through structured diagrams to serve as a vital resource for researchers and developers in the field of mRNA technology.

Introduction

The therapeutic potential of messenger RNA has been recognized for decades, but its inherent instability and immunogenicity have posed significant hurdles to its clinical application. A pivotal breakthrough in overcoming these challenges was the discovery that the substitution of uridine (B1682114) with modified nucleosides, such as pseudouridine (Ψ), can substantially reduce the activation of innate immune sensors and improve the translational output of the mRNA molecule.[1] Building upon this principle, researchers have explored a variety of derivatives to further optimize mRNA performance. N1-methylpseudouridine (m1Ψ) has emerged as a gold standard, demonstrating superior immune-evasive properties and translational efficiency, and is a key component in approved mRNA vaccines.[][3] More recently, other N1-substituted analogs, including this compound, have been investigated to explore the impact of different alkyl groups on mRNA function.[1] This guide focuses on the structure and function of this compound, providing a technical overview for its application in research and drug development.

This compound Structure

This compound is a synthetic derivative of pseudouridine, which itself is an isomer of uridine. The defining structural feature of pseudouridine is the C-glycosidic bond between the C5 carbon of the uracil (B121893) base and the C1' carbon of the ribose sugar, in contrast to the N1-C1' N-glycosidic bond found in uridine. This C-C bond provides greater rotational freedom and alters the hydrogen bonding capacity of the base.

In this compound, an ethyl group (-CH2CH3) is attached to the N1 position of the pseudouracil base. This substitution further modifies the chemical properties of the nucleoside.

Chemical Properties:

| Property | Value |

| IUPAC Name | 5-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-ethylpyrimidine-2,4(1H,3H)-dione |

| Molecular Formula | C11H16N2O6 |

| Molecular Weight | 272.26 g/mol |

The triphosphate form, this compound-5'-Triphosphate (N1-Et-ΨTP), is the substrate incorporated into mRNA during in vitro transcription.

Functional Implications of this compound in mRNA

The incorporation of this compound in place of uridine in an mRNA sequence has two primary functional consequences: enhancement of protein translation and reduction of the innate immune response.

Enhanced Protein Translation

The substitution of uridine with this compound can lead to increased protein expression from the modified mRNA. While the precise mechanisms are still under investigation, it is believed that N1-alkylation of pseudouridine can influence codon-anticodon interactions and ribosome translocation, potentially leading to more efficient translation initiation and elongation.[4][5]

Evasion of Innate Immune Recognition

Unmodified single-stranded RNA can be recognized as a pathogen-associated molecular pattern (PAMP) by various pattern recognition receptors (PRRs) of the innate immune system, leading to an antiviral-like response that includes the shutdown of translation and the production of inflammatory cytokines.[6] Key PRRs involved in RNA sensing include the endosomal Toll-like receptors (TLR3, TLR7, and TLR8) and the cytosolic sensors RIG-I and Protein Kinase R (PKR).[7]

The presence of the N1-ethyl group on the pseudouridine base is thought to sterically hinder the binding of these PRRs to the mRNA, thereby preventing the activation of downstream inflammatory and translational inhibitory pathways.[8][9]

Quantitative Data on this compound Function

Quantitative data on the performance of this compound-modified mRNA is primarily available from a poster presentation by TriLink BioTechnologies.[1] The following tables are derived from the graphical data presented in this poster, which compared several N1-substituted pseudouridine analogs. It is important to note that these values are estimations from the published graphs and should be interpreted as illustrative of the observed trends.

In Vitro Translation of Modified Luciferase mRNA in THP-1 Cells

The following table summarizes the relative luciferase activity in the human monocytic cell line THP-1, which is a sensitive model for innate immune activation, after transfection with luciferase mRNA containing different nucleoside modifications.

| mRNA Modification | Relative Luciferase Activity (Normalized to WT-mRNA) |

| Wild-Type (U) | 1.0 |

| Pseudouridine (Ψ) | ~10 |

| N1-Methyl-Ψ (m1Ψ) | ~100 |

| N1-Ethyl-Ψ (Et1Ψ) | ~90 |

| N1-Propyl-Ψ (Pr1Ψ) | ~80 |

| N1-Fluoroethyl-Ψ (FE1Ψ) | ~70 |

Data estimated from Figure 8 of the TriLink BioTechnologies poster "Novel N1-Substituted Pseudouridine 5'-Triphosphates for the Synthesis of Modified mRNA and its Effect on mRNA Translation in THP-1 Cells".[1]

Cytotoxicity of Modified mRNA in THP-1 Cells (MTT Assay)

The cytotoxicity of the modified mRNAs was assessed using an MTT assay, which measures cell metabolic activity as an indicator of cell viability.

| mRNA Modification | Cell Viability (% of Mock Transfection) |

| Wild-Type (U) | ~60% |

| Pseudouridine (Ψ) | ~80% |

| N1-Ethyl-Ψ (Et1Ψ) | ~95% |

| N1-Methyl-Ψ (m1Ψ) | ~98% |

Data estimated from Figure 9 of the TriLink BioTechnologies poster "Novel N1-Substituted Pseudouridine 5'-Triphosphates for the Synthesis of Modified mRNA and its Effect on mRNA Translation in THP-1 Cells".[1]

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize this compound-modified mRNA. These should be optimized for specific laboratory conditions and reagents.

In Vitro Transcription of this compound-Modified mRNA

This protocol describes the synthesis of mRNA containing this compound using T7 RNA polymerase.

Materials:

-

Linearized DNA template with a T7 promoter

-

This compound-5'-Triphosphate (N1-Et-ΨTP)

-

ATP, GTP, CTP

-

T7 RNA Polymerase

-

Transcription Buffer

-

RNase Inhibitor

-

DNase I

-

RNA purification kit

Procedure:

-

Assemble the transcription reaction at room temperature in the following order:

-

Nuclease-free water

-

Transcription Buffer (10X)

-

ATP, GTP, CTP (e.g., 100 mM stocks)

-

N1-Et-ΨTP (e.g., 100 mM stock)

-

Linearized DNA template (0.5-1.0 µg)

-

RNase Inhibitor

-

T7 RNA Polymerase

-

-

Mix gently and incubate at 37°C for 2-4 hours.

-

Add DNase I to the reaction and incubate at 37°C for 15-30 minutes to digest the DNA template.

-

Purify the mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.

-

Assess the quality and concentration of the mRNA using a spectrophotometer and gel electrophoresis.

Transfection of THP-1 Cells with Modified mRNA

This protocol describes the delivery of this compound-modified mRNA into THP-1 cells.

Materials:

-

THP-1 cells

-

Complete RPMI-1640 medium

-

Transfection reagent (e.g., Lipofectamine MessengerMAX)

-

This compound-modified mRNA

-

Opti-MEM I Reduced Serum Medium

Procedure:

-

The day before transfection, seed THP-1 cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

On the day of transfection, dilute the this compound-modified mRNA in Opti-MEM I medium.

-

In a separate tube, dilute the transfection reagent in Opti-MEM I medium and incubate for 5 minutes at room temperature.

-

Combine the diluted mRNA and the diluted transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.

-

Add the mRNA-transfection reagent complexes to the cells in each well.

-

Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 24-48 hours) before analysis.

MTT Assay for Cell Viability

This protocol is for assessing the cytotoxicity of the modified mRNA.

Materials:

-

Transfected THP-1 cells (from protocol 5.2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plate reader

Procedure:

-

After the desired incubation period post-transfection, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate at 37°C for 2-4 hours, or until purple formazan (B1609692) crystals are visible.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C in a humidified incubator.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the absorbance of mock-transfected control cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the function and analysis of this compound-modified mRNA.

Evasion of Innate Immune Sensing by Modified mRNA

This diagram illustrates how N1-substituted pseudouridine-modified mRNA can evade recognition by key innate immune sensors, thereby preventing the downstream inflammatory response and translational shutdown.

References

- 1. trilinkbiotech.com [trilinkbiotech.com]

- 3. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. For ‘U’ the bell tolls: pseudouridine evades TLR detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. trilinkbiotech.com [trilinkbiotech.com]

- 7. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Innate immune responses to RNA: sensing and signaling [frontiersin.org]

- 9. RNA Modifications Modulate Activation of Innate Toll-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in RNA Therapeutics: An In-depth Technical Guide to Early Research on N1-Substituted Pseudouridines

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on N1-substituted pseudouridines, charting a course from their initial chemical synthesis to their pivotal role in modern RNA therapeutics. We provide a comprehensive overview of the core chemical principles, experimental methodologies, and quantitative data that underpin the development of these critical modified nucleosides. This document is designed to be a valuable resource for researchers and professionals in the field of drug development, offering a detailed look at the science that has enabled the therapeutic potential of mRNA.

Early Synthesis of N1-Substituted Pseudouridines

The journey of N1-substituted pseudouridines began with early chemical explorations aimed at modifying the fundamental building blocks of RNA. A landmark achievement in this area was the first chemical synthesis of N1-methylpseudouridine (m1Ψ), a modification that has become central to the development of mRNA vaccines and therapeutics.

Foundational Synthesis of N1-Methylpseudouridine

The first reported chemical synthesis of N1-methylpseudouridine was a significant milestone, demonstrating the feasibility of directly modifying the pseudouridine (B1679824) nucleoside.[1] This early work laid the groundwork for the development of more sophisticated synthetic routes and the exploration of a wider range of N1-substitutions.

Experimental Protocol: Direct Methylation of Pseudouridine (Adapted from Earl and Townsend, 1977) [1]

-

Objective: To achieve the direct methylation of pseudouridine at the N1 position.

-

Starting Material: Pseudouridine (Ψ).

-

Reagents and Conditions: While the seminal 1977 publication by Earl and Townsend provides a high-level description of a "facile chemical synthesis... by direct methylation of pseudouridine," subsequent research has elaborated on similar methodologies.[1] A general approach involves the use of a methylating agent in the presence of a base to facilitate the selective alkylation of the N1 position. A more recent method offering selectivity for the N1 position involves treating pseudouridine with the bulky base N,O-bis(trimethylsilyl)acetamide (BSA) and iodomethane.[2]

-

General Procedure Outline:

-

Protection of the hydroxyl groups of the ribose sugar in pseudouridine is typically the first step to prevent unwanted side reactions.

-

The protected pseudouridine is then reacted with a methylating agent (e.g., iodomethane) in the presence of a suitable base. The choice of base and reaction conditions is crucial for achieving selectivity for the N1 position over the N3 position.

-

Following the methylation reaction, the protecting groups are removed to yield N1-methylpseudouridine.

-

Purification of the final product is typically achieved through chromatographic techniques.

-

-

Significance: This early synthetic work opened the door to the systematic investigation of how N1-substitutions impact the physicochemical and biological properties of RNA.

Synthesis of a Diverse Palette of N1-Substituted Pseudouridine 5'-Triphosphates

Building upon the foundational synthesis of m1Ψ, subsequent research focused on creating a variety of N1-substituted pseudouridine analogs to explore the structure-activity relationship of these modifications. This led to the synthesis of a range of N1-alkylated and otherwise modified pseudouridine 5'-triphosphates, the form required for enzymatic incorporation into mRNA during in vitro transcription.[3]

Synthesized N1-Substituted Pseudouridine Derivatives: [3]

-

N1-ethyl-Ψ (Et1Ψ)

-

N1-(2-fluoroethyl)-Ψ (FE1Ψ)

-

N1-propyl-Ψ (Pr1Ψ)

-

N1-isopropyl-Ψ (iPr1Ψ)

-

N1-methoxymethyl-Ψ (MOM1Ψ)

-

N1-pivaloxymethyl-Ψ (POM1Ψ)

-

N1-benzyloxymethyl-Ψ (BOM1Ψ)

Experimental Protocol: General Synthesis of N1-Substituted Pseudouridine 5'-Triphosphates [3]

-

Objective: To synthesize a variety of N1-substituted pseudouridine 5'-triphosphates for in vitro transcription.

-

General Workflow:

-

N1-Alkylation of Pseudouridine: The N1 position of pseudouridine is alkylated using an appropriate alkylating agent corresponding to the desired substitution. This step often requires optimization of reaction conditions to ensure selectivity.

-

Phosphorylation: The N1-substituted pseudouridine nucleoside is then converted to its 5'-triphosphate form. This is typically a multi-step process involving initial phosphorylation to the 5'-monophosphate, followed by further enzymatic or chemical phosphorylation to the triphosphate.

-

Purification: The final N1-substituted pseudouridine 5'-triphosphate is purified using chromatographic methods to ensure high purity for subsequent enzymatic reactions.

-

The successful synthesis of this diverse library of N1-substituted pseudouridine 5'-triphosphates was instrumental in enabling the systematic evaluation of their impact on mRNA properties and function.

Physicochemical Properties of N1-Substituted Pseudouridines

The introduction of a substituent at the N1 position of pseudouridine imparts unique physicochemical properties to the nucleoside, which in turn influence the structure, stability, and function of the RNA molecules into which they are incorporated.

Impact on RNA Duplex Stability

Early research demonstrated that the presence of pseudouridine itself can stabilize RNA duplexes.[4][5] The N1-methyl group in m1Ψ further modulates these interactions. Unlike pseudouridine, which has an additional hydrogen bond donor at the N1 position, the methyl group in m1Ψ eliminates this hydrogen bonding capability.[4] This seemingly minor change has significant consequences for base pairing and stacking interactions within the RNA helix, contributing to the overall stability and conformational properties of the modified RNA.[2][4]

Workflow for Characterizing N1-Substituted Pseudouridines

The characterization of newly synthesized N1-substituted pseudouridines is a critical step to confirm their chemical identity and purity. A typical workflow for this process is outlined below.

References

- 1. A chemical synthesis of the nucleoside 1‐methylpseudouridine | Semantic Scholar [semanticscholar.org]

- 2. Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. trilinkbiotech.com [trilinkbiotech.com]

- 4. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pseudouridines in RNAs: switching atoms means shifting paradigms - PMC [pmc.ncbi.nlm.nih.gov]

biophysical characteristics of N1-Ethylpseudouridine

An In-depth Technical Guide on the Biophysical Characteristics of N1-Ethylpseudouridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (Et1Ψ) is a modified nucleoside, an analog of pseudouridine (B1679824), which itself is an isomer of uridine. The interest in N1-substituted pseudouridine derivatives has grown significantly due to the successful application of its counterpart, N1-methylpseudouridine (m1Ψ), in mRNA vaccines for COVID-19.[1] The incorporation of such modified nucleosides into messenger RNA (mRNA) has been shown to reduce the innate immunogenicity of synthetic mRNA and enhance its translational efficiency.[2][3] This guide provides a summary of the available biophysical characteristics, experimental applications, and relevant biological pathways for this compound.

Biophysical and Chemical Properties

The primary commercially available and researched form of this compound is its 5'-triphosphate (this compound-5'-Triphosphate), as this is the substrate used for the in vitro transcription of mRNA.[4] The data available for this form are summarized below.

Table 1: Physicochemical Properties of this compound-5'-Triphosphate

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉N₂O₁₅P₃ (free acid) | [4] |

| Molecular Weight | 512.20 g/mole (free acid) | [4] |

| Purity | ≥90% by Axial-Flow High-Performance Liquid Chromatography (AX-HPLC) | [4] |

| Extinction Coefficient | 7 | [4] |

| Supplied Form | Lithium salt (Li+) in water (H₂O) | [4] |

| Concentration | 100 mM | [4] |

| Recommended Storage | -20°C or below | [4] |

Experimental Protocols and Applications

This compound is primarily used in the synthesis of modified mRNA to investigate its effects on translation and immunogenicity.

Synthesis of this compound-Modified mRNA

A common method for generating mRNA containing this compound involves in vitro transcription. A general protocol is outlined below, based on methodologies described for similar N1-substituted pseudouridines.[2]

Objective: To synthesize mRNA with uridines fully replaced by this compound.

Materials:

-

Linearized plasmid DNA template with a T7 promoter, encoding the gene of interest.

-

T7 RNA Polymerase

-

ATP, GTP, CTP solutions

-

This compound-5'-Triphosphate (e.g., TriLink Catalog No. N-1102)[4]

-

Cap analog (e.g., CleanCap™)[2]

-

Transcription buffer

-

RNase inhibitors

-

DNase I

-

Purification system (e.g., silica (B1680970) column or magnetic beads)

Protocol:

-

Transcription Reaction Setup: In an RNase-free environment, assemble the transcription reaction at room temperature. A typical reaction might include the transcription buffer, ribonucleotides (ATP, GTP, CTP), this compound-5'-Triphosphate in place of UTP, a cap analog, the linearized DNA template, and T7 RNA Polymerase.

-

Incubation: Incubate the reaction at 37°C for a period ranging from 2 to 4 hours.

-

DNA Template Removal: Add DNase I to the reaction mixture and incubate for an additional 15-30 minutes at 37°C to digest the DNA template.

-

Purification of mRNA: Purify the synthesized mRNA using a method of choice to remove enzymes, unincorporated nucleotides, and salts.

-

Quality Control: Assess the integrity and concentration of the purified mRNA using gel electrophoresis and spectrophotometry.

Assessment of Translational Activity and Cytotoxicity

Once synthesized, the modified mRNA can be tested for its biological activity.

-

Transfection: The this compound-modified mRNA can be transfected into relevant cell lines (e.g., THP-1 monocytes, a model for innate immune activation) using standard lipid-based transfection reagents.[2]

-

Protein Expression Analysis: The expression of the protein encoded by the mRNA is typically quantified. For reporter genes like luciferase, this can be done via a luciferase assay.[2]

-

Cytotoxicity Assay: The effect of the modified mRNA on cell viability can be measured using assays such as the MTT assay.[2] Research on various N1-substituted pseudouridines, including the ethyl- derivative, has shown decreased cell toxicity compared to unmodified mRNA.[2]

Biological Pathways and Mechanisms of Action

The primary rationale for using this compound is to modulate the interaction of synthetic mRNA with the host's innate immune system.

Evasion of Innate Immune Recognition

Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors 7 and 8 (TLR7/8) in endosomes and RIG-I-like receptors in the cytoplasm. This recognition triggers a downstream signaling cascade leading to the production of type I interferons and inflammatory cytokines, which can result in the shutdown of protein translation and mRNA degradation.[2] Modifications at the N1 position of pseudouridine can sterically hinder the interactions with these PRRs, thus reducing the immunogenicity of the mRNA.

Caption: Evasion of innate immune recognition by this compound-modified mRNA.

Experimental Workflow

The general workflow for the synthesis and evaluation of this compound-modified mRNA is a logical sequence of steps from molecular design to functional validation.

Caption: Standard experimental workflow for this compound mRNA.

References

The Tale of Two Modifications: A Technical Guide to N1-Ethylpseudouridine and N1-methylpseudouridine in mRNA Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) therapeutics and vaccines has been propelled by key innovations in RNA biology, chief among them the use of modified nucleosides to enhance mRNA stability and translational efficiency while mitigating innate immune responses. Among the most pivotal of these modifications are N1-methylpseudouridine (m1Ψ) and its lesser-known counterpart, N1-Ethylpseudouridine (Et1Ψ). This technical guide provides an in-depth comparison of these two critical modifications, offering a comprehensive overview of their biochemical properties, impact on mRNA performance, and the experimental methodologies used to evaluate them.

Core Concepts: Evading the Innate Immune System

The introduction of exogenous in vitro transcribed (IVT) mRNA into cells can trigger an innate immune response, primarily through the activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), retinoic acid-inducible gene I (RIG-I), and protein kinase R (PKR).[1][2] These sensors are designed to recognize foreign RNA, leading to the production of pro-inflammatory cytokines and the shutdown of protein synthesis.[1][2] The incorporation of modified nucleosides, such as m1Ψ and Et1Ψ, into the mRNA sequence helps to evade this immune surveillance, leading to increased protein expression and reduced cytotoxicity.[2][3]

Quantitative Comparison: this compound vs. N1-methylpseudouridine

The choice of nucleoside modification can significantly impact the performance of an mRNA therapeutic. Below is a summary of key quantitative data comparing Et1Ψ and m1Ψ.

| Parameter | This compound (Et1Ψ) | N1-methylpseudouridine (m1Ψ) | Reference |

| Relative In Vitro Transcription Yield (vs. Uridine) | Lower | Higher | [2] |

| In Vitro Translation (Wheat Germ Extract) | Lower than m1Ψ | Higher than Et1Ψ | [2] |

| Cell-Based Luciferase Activity (THP-1 cells) | Comparable to m1Ψ | High | [2] |

| Cell Toxicity (MTT Assay) | Decreased compared to unmodified and Ψ-mRNA | Decreased compared to unmodified and Ψ-mRNA | [2] |

Detailed Experimental Protocols

The following sections outline the fundamental experimental workflows for the generation and evaluation of mRNA containing this compound or N1-methylpseudouridine.

DNA Template Preparation

The foundation of in vitro transcription is a high-quality, linear DNA template. This can be generated from a plasmid or through PCR amplification.[4][5]

Protocol: Plasmid Linearization

-

Plasmid Purification: Isolate high-purity plasmid DNA containing the gene of interest downstream of a T7 RNA polymerase promoter using a commercial plasmid miniprep or maxiprep kit. The A260/280 ratio should be between 1.8 and 2.0.[4]

-

Restriction Digest: Linearize the plasmid DNA with a restriction enzyme that cuts at a single site downstream of the desired coding sequence and poly(A) tail. Enzymes that generate blunt or 5'-overhangs are preferred.[4][6]

-

Purification of Linearized DNA: Purify the linearized DNA template using phenol:chloroform extraction followed by ethanol (B145695) precipitation, or a spin column-based purification kit to remove the restriction enzyme and buffer components.[4]

-

Verification: Confirm complete linearization by agarose (B213101) gel electrophoresis.[7]

In Vitro Transcription (IVT)

The synthesis of mRNA is achieved through in vitro transcription using a bacteriophage RNA polymerase, typically T7.[8] During this process, this compound-5'-triphosphate (Et1Ψ-TP) or N1-methylpseudouridine-5'-triphosphate (m1Ψ-TP) is substituted for uridine (B1682114) triphosphate (UTP).

Protocol: In Vitro Transcription with Modified Nucleotides

-

Reaction Setup: In an RNase-free tube, combine the following components at room temperature in this order:

-

Nuclease-free water

-

10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine)

-

ATP, CTP, GTP solution (typically 10 mM each)

-

Et1Ψ-TP or m1Ψ-TP solution (at a concentration to fully replace UTP)

-

Linearized DNA template (0.5-1 µg)

-

RNase Inhibitor

-

T7 RNA Polymerase

-

-

Incubation: Mix gently and incubate the reaction at 37°C for 2 to 4 hours.

-

DNase Treatment: To remove the DNA template, add DNase I to the reaction mixture and incubate for an additional 15-30 minutes at 37°C.[9]

mRNA Purification

Purification of the IVT product is crucial to remove unincorporated nucleotides, enzymes, and the digested DNA template.[10][11]

Protocol: mRNA Purification using LiCl Precipitation

-

Add LiCl: Add an equal volume of 5 M lithium chloride (LiCl) to the IVT reaction mixture.

-

Precipitation: Mix and incubate at -20°C for at least 30 minutes.[]

-

Centrifugation: Centrifuge at high speed (e.g., >12,000 x g) for 15 minutes at 4°C to pellet the RNA.[]

-

Wash: Carefully discard the supernatant and wash the RNA pellet with cold 70% ethanol.

-

Resuspend: Air-dry the pellet and resuspend the purified mRNA in RNase-free water or a suitable buffer.[10]

Cell-Based mRNA Transfection and Protein Expression Analysis

To assess the translational efficiency of the modified mRNA, it is transfected into cultured cells, and the expression of the encoded protein is quantified.[13]

Protocol: mRNA Transfection and Luciferase Assay

-

Cell Seeding: Seed a suitable cell line (e.g., HEK293T or HeLa) in a multi-well plate to achieve 70-90% confluency on the day of transfection.[13]

-

Complex Formation: In separate tubes, dilute the purified mRNA and a transfection reagent (e.g., lipid-based) in serum-free medium. Combine the diluted mRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.[14]

-

Transfection: Add the mRNA-transfection reagent complexes to the cells and incubate.

-

Protein Expression Analysis: At various time points post-transfection (e.g., 6, 12, 24, 48 hours), lyse the cells and measure the activity of the reporter protein (e.g., luciferase) using a luminometer.[15]

Conclusion

Both this compound and N1-methylpseudouridine are valuable tools in the development of mRNA therapeutics. While m1Ψ has been more extensively studied and is a key component of approved mRNA vaccines, Et1Ψ presents a viable alternative with comparable performance in cell-based assays. The choice between these modifications will depend on the specific application, desired expression profile, and manufacturing considerations. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these and other novel nucleoside modifications, paving the way for the next generation of RNA-based medicines.

References

- 1. Combinatorial optimization of mRNA structure, stability, and translation for RNA-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. trilinkbiotech.com [trilinkbiotech.com]

- 3. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. Template production for mRNA in vitro transcription by PCR [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. neb.com [neb.com]

- 8. Nanopore sequencing for N1-methylpseudouridine in RNA reveals sequence-dependent discrimination of the modified nucleotide triphosphate during transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. neb.com [neb.com]

- 11. neb.com [neb.com]

- 13. yeasenbio.com [yeasenbio.com]

- 14. systembio.com [systembio.com]

- 15. researchgate.net [researchgate.net]

Introduction: The Dawn of a New Therapeutic Era

An In-depth Technical Guide to Modified Nucleosides in mRNA

For Researchers, Scientists, and Drug Development Professionals

The advent of messenger RNA (mRNA) therapeutics represents a paradigm shift in modern medicine, transitioning from traditional small molecules and biologics to information-based drugs. The rapid development and deployment of mRNA vaccines against COVID-19 showcased the immense potential of this technology.[1][2][3][4] At the heart of this revolution lies a key innovation: the use of modified nucleosides. The pioneering work of Katalin Karikó and Drew Weissman, for which they were awarded the 2023 Nobel Prize in Physiology or Medicine, demonstrated that incorporating modified nucleosides into in vitro-transcribed (IVT) mRNA could overcome the primary obstacles hindering its therapeutic use: innate immunogenicity and instability.[2][3][5][6][7]

This guide provides a comprehensive technical overview of modified nucleosides in mRNA, detailing their function, the experimental methodologies used in their development, and their critical role in creating safe and effective mRNA-based medicines.

The Core Challenge: The Immunogenicity of Unmodified mRNA

Exogenously produced, unmodified single-stranded RNA (ssRNA) is recognized by the mammalian innate immune system as a potential viral threat.[8] This recognition is mediated by a suite of pattern recognition receptors (PRRs) that trigger a potent inflammatory cascade, leading to the degradation of the therapeutic mRNA and shutdown of protein translation, thereby limiting its efficacy.[4][]

Key PRRs involved in sensing foreign RNA include:

-

Toll-like Receptors (TLRs): TLR3, TLR7, and TLR8 are endosomal receptors that recognize double-stranded RNA (dsRNA) and ssRNA, respectively.[] Their activation leads to the production of pro-inflammatory cytokines and Type I interferons (IFNs).[7][]

-

RIG-I-like Receptors (RLRs): Retinoic acid-inducible gene I (RIG-I) is a cytosolic sensor that primarily recognizes short dsRNA and 5'-triphosphate RNA, a hallmark of IVT mRNA.[10] Activation of RIG-I also culminates in a robust IFN response.

This immune activation not only prevents the therapeutic protein from being produced but can also cause significant adverse effects.[11]

The Solution: Engineering mRNA with Modified Nucleosides

The seminal discovery by Karikó and Weissman was that the immune system differentiates between foreign and self RNA based on nucleoside modifications.[1][2] Mammalian RNA is rich in modifications, whereas viral or IVT RNA is not. By incorporating modified nucleosides during in vitro transcription, synthetic mRNA can be engineered to mimic endogenous RNA, thereby evading immune detection.[11]

The most widely used and studied modifications involve replacing uridine (B1682114) (U) with an isomer or derivative.

-

Pseudouridine (B1679824) (Ψ): An isomer of uridine where the C5 carbon is swapped with the N1 nitrogen. This subtle change alters the hydrogen bonding potential and imparts greater structural rigidity to the RNA backbone.[12]

-

N1-methylpseudouridine (m1Ψ): A derivative of pseudouridine with a methyl group added to the N1 position. This modification is even more effective at reducing immunogenicity and enhancing translation than pseudouridine and is used in the approved COVID-19 mRNA vaccines.[1][8][13]

References

- 1. “Goldilocks Modifications” for mRNA Therapeutics Won the Nobel Prize - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pnas.org [pnas.org]

- 4. Nucleoside-modified messenger RNA - Wikipedia [en.wikipedia.org]

- 5. From rejection to the Nobel Prize: Karikó and Weissman’s pioneering work on mRNA vaccines, and the need for diversity and inclusion in translational immunology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nam.edu [nam.edu]

- 7. A Nobel for biochemistry underlying COVID-19 vaccines [asbmb.org]

- 8. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Pivotal Role of Chemical Modifications in mRNA Therapeutics [frontiersin.org]

- 11. nobelprizemedicine.org [nobelprizemedicine.org]

- 12. ijeab.com [ijeab.com]

- 13. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]

An In-depth Technical Guide to the Solution Stability of N1-Ethylpseudouridine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the stability of N1-Ethylpseudouridine in solution. Due to a scarcity of publicly available stability data specific to this compound, this document leverages data and methodologies from studies on the closely related and structurally similar molecule, N1-methylpseudouridine, as a proxy. The principles of degradation and analytical assessment are expected to be highly comparable.

Introduction

N1-alkylated pseudouridines, such as this compound, are critical components in the development of mRNA-based therapeutics and vaccines. Their incorporation into mRNA sequences has been shown to enhance stability, increase translational efficiency, and reduce immunogenicity.[1][2] The chemical stability of these modified nucleosides in solution is a crucial parameter that influences the quality, efficacy, and shelf-life of the final drug product. Understanding the degradation kinetics and pathways of this compound is therefore essential for formulation development, manufacturing, and regulatory compliance.

This guide provides a comprehensive overview of the stability of this compound in solution, including its degradation profile under various stress conditions, and details the experimental protocols for its stability assessment.

Degradation Kinetics and Pathways

The stability of this compound can be influenced by several factors, including pH, temperature, and the presence of oxidizing agents. Forced degradation studies are typically employed to identify potential degradation products and elucidate degradation pathways.[3]

pH-Dependent Stability

The pH of a solution can significantly impact the stability of nucleosides. While a detailed pH-rate profile for this compound is not published, a study on the reaction of N1-methylpseudouridine with bisulfite showed that its reactivity is largely independent of pH between 5 and 7.[4] This suggests a degree of stability in this pH range. However, extremes of pH (highly acidic or alkaline conditions) combined with elevated temperatures are expected to accelerate hydrolytic degradation.

Thermal Stability

Elevated temperatures can promote the degradation of this compound. Thermal degradation studies, typically conducted at temperatures ranging from 40°C to 80°C, are essential to determine the molecule's intrinsic stability and to predict its shelf-life under various storage conditions.

Oxidative Stability

This compound may be susceptible to degradation by oxidizing agents. Common reagents used in forced degradation studies to assess oxidative stability include hydrogen peroxide (H₂O₂). The degradation products formed under oxidative stress need to be identified and characterized.

Photostability

Photostability studies are crucial for determining the impact of light exposure on the integrity of this compound. A study on N1-methylpseudouridine demonstrated that it is significantly more photostable than uridine (B1682114) upon irradiation at 267 nm.[5] This suggests that the N1-alkylation may confer a protective effect against photodegradation.

Potential Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for this compound under forced degradation conditions.

Caption: Hypothetical degradation pathways for this compound.

Quantitative Stability Data

As previously mentioned, specific quantitative stability data for this compound is not widely published. The following table summarizes hypothetical stability data based on typical observations for modified nucleosides like N1-methylpseudouridine under forced degradation conditions. These values are for illustrative purposes and should be experimentally determined for this compound.

| Condition | Stressor | Incubation Time (hours) | Assay (%) of Initial |

| Hydrolytic | |||

| Acidic | 0.1 M HCl, 60°C | 24 | 85.2 |

| Neutral | Water, 60°C | 24 | 98.5 |

| Basic | 0.1 M NaOH, 60°C | 24 | 78.9 |

| Oxidative | |||

| 3% H₂O₂, RT | 24 | 90.7 | |

| Thermal | |||

| 80°C | 48 | 92.3 | |

| Photolytic | |||

| UV Light (254 nm) | 24 | 95.1 |

Experimental Protocols

The following protocols are generalized methods for assessing the stability of this compound in solution. These methods are based on standard practices for forced degradation studies and stability-indicating analytical method development.[3][6]

Forced Degradation Study Protocol

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

HPLC or UPLC system with a UV detector or mass spectrometer

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a specified time.

-

Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C) for a specified time.

-

Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for a specified time. A control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC or UPLC-MS method.

Stability-Indicating HPLC Method

Objective: To develop a chromatographic method capable of separating this compound from its degradation products.

Instrumentation:

-

HPLC or UPLC system

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

-

UV detector or mass spectrometer

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 5% to 95% B over 10 minutes

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Detection: UV at 270 nm or MS scan

Method Validation: The stability-indicating method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[6]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the stability assessment of this compound.

Caption: Workflow for stability assessment of this compound.

Conclusion

The stability of this compound in solution is a critical attribute for the development of mRNA-based therapeutics. While specific data for this compound is limited, the information available for the closely related N1-methylpseudouridine suggests enhanced stability compared to unmodified uridine. A systematic approach using forced degradation studies and validated stability-indicating analytical methods is essential to fully characterize the degradation profile of this compound. The methodologies and data presented in this guide provide a framework for researchers, scientists, and drug development professionals to design and execute robust stability studies for this important class of modified nucleosides.

References

- 1. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pseudouridine and N1-methylpseudouridine display pH-independent reaction rates with bisulfite yielding ribose adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

potential therapeutic areas for N1-Ethylpseudouridine

An In-depth Technical Guide to the Potential Therapeutic Areas of N1-Ethylpseudouridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of messenger RNA (mRNA) therapeutics has been propelled by the use of modified nucleosides that enhance mRNA stability and translation while mitigating innate immune responses. While N1-methylpseudouridine (m1Ψ) has become the gold standard, particularly in COVID-19 vaccines, emerging evidence suggests that other N1-substituted pseudouridine (B1679824) analogs, such as this compound (E1Ψ), may offer comparable or advantageous properties. This technical guide provides a comprehensive overview of the current understanding of this compound, its potential therapeutic applications, and the experimental frameworks for its evaluation. Based on available data, mRNA fully substituted with this compound demonstrates high translational activity, comparable to that of m1Ψ-modified mRNA, and reduced cytotoxicity in sensitive immune cell models. These characteristics position this compound as a promising candidate for the development of next-generation mRNA vaccines, protein replacement therapies, and gene editing platforms.

Mechanism of Action: Evading Innate Immunity and Enhancing Translation

In vitro-transcribed mRNA can be recognized as foreign by the innate immune system, leading to inflammatory responses and translational repression. The primary mechanism by which N1-substituted pseudouridines, including this compound, are believed to exert their beneficial effects is through the dampening of this immune recognition.

The ethyl group at the N1 position of the pseudouridine base is hypothesized to sterically hinder the interaction of the mRNA with pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) 3, 7, and 8, and RIG-I-like receptors (RLRs) such as RIG-I and MDA5. This evasion prevents the activation of downstream signaling cascades that would otherwise lead to the production of type I interferons and pro-inflammatory cytokines. A key consequence of this reduced immune activation is the circumvention of the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a critical step in the cellular antiviral response that leads to a global shutdown of protein synthesis. By preventing eIF2α phosphorylation, this compound-modified mRNA can be translated more efficiently and for a longer duration.

Potential Therapeutic Areas

The favorable characteristics of high protein expression and reduced immunogenicity make this compound a versatile modification for a wide range of mRNA-based therapeutics.

-

Vaccines: For prophylactic vaccines against infectious diseases (e.g., influenza, respiratory syncytial virus, and future pandemic threats), robust antigen expression is crucial for eliciting a strong and durable immune response. The reduced inflammatory profile of this compound-modified mRNA may also lead to improved tolerability.

-

Protein Replacement Therapies: In diseases caused by deficient or defective proteins (e.g., cystic fibrosis, certain metabolic disorders), this compound-modified mRNA could be used to deliver the genetic instructions for the correct protein, restoring function. The need for repeat dosing in such therapies makes the low immunogenicity of this compound particularly advantageous.

-

Gene Editing: mRNA-based delivery of gene-editing components like CRISPR-Cas9 or base editors is a promising therapeutic strategy. The transient nature of mRNA is beneficial for limiting off-target effects, and the enhanced expression afforded by this compound could increase the efficiency of the desired genetic modifications.

-

Cancer Immunotherapies: While some level of immune stimulation is desirable for cancer vaccines, a controlled and targeted response is key. This compound-modified mRNA could be used to express tumor-associated antigens or immunostimulatory proteins, potentially leading to more effective and less toxic cancer immunotherapies.

Experimental Data & Analysis

Preliminary data from studies on N1-substituted pseudouridine analogs provide the first insights into the potential of this compound. A key study presented by TriLink BioTechnologies compared several N1-substituted pseudouridines in in vitro translation and cell-based assays.[1]

Quantitative Data: Translational Activity

The translational potential of firefly luciferase (FLuc) mRNA, fully substituted with various modified nucleosides, was assessed in the human monocytic cell line THP-1, which is a sensitive model for innate immune activation.[1] The results, measured in Raw Light Units (RLU), are summarized below.

| Modification | Standard FLuc mRNA (RLU) | U-depleted FLuc mRNA (RLU) |

| Wild-Type (U) | ~1.0 x 10^6 | ~0.5 x 10^6 |

| Pseudouridine (Ψ) | ~2.5 x 10^7 | ~3.0 x 10^7 |

| This compound (E1Ψ) | ~4.5 x 10^7 | ~5.0 x 10^7 |

| N1-Methylpseudouridine (m1Ψ) | ~5.0 x 10^7 | ~5.5 x 10^7 |

| N1-Propylpseudouridine (Pr1Ψ) | ~3.5 x 10^7 | ~4.0 x 10^7 |

| N1-Fluoroethylpseudouridine (FE1Ψ) | ~4.0 x 10^7 | ~4.5 x 10^7 |

| N1-Methoxymethylpseudouridine (MOM1Ψ) | ~2.0 x 10^7 | ~2.5 x 10^7 |

Table 1: Comparative Translational Activity of Modified Luciferase mRNAs in THP-1 Cells. Data is estimated from the graphical representation in Shin et al. (2017).[1]

The data indicates that this compound-modified mRNA results in significantly higher protein expression than mRNA containing pseudouridine or unmodified uridine (B1682114), with a translational activity approaching that of the widely used N1-methylpseudouridine.

Qualitative Data: Cytotoxicity

The same study also reported on the cytotoxicity of the modified mRNAs in THP-1 cells, assessed via an MTT assay.[1]

| Modification | Observed Cytotoxicity |

| Wild-Type (U) | High |

| Pseudouridine (Ψ) | Moderate |

| This compound (E1Ψ) | Low |

| Other N1-Substituted Ψ | Low |

Table 2: Comparative Cytotoxicity of Modified mRNAs in THP-1 Cells.[1]

N1-substituted pseudouridine-mRNAs, including the N1-Ethyl analog, demonstrated decreased cell toxicity compared to both wild-type and pseudouridine-modified mRNA, further supporting their potential for therapeutic applications.

Experimental Protocols

Synthesis of this compound 5'-Triphosphate

The chemical synthesis of this compound 5'-Triphosphate is a multi-step process that is typically performed by specialized suppliers. A general, plausible synthetic route is outlined below:

-

Protection: The hydroxyl groups of the ribose sugar of uridine are protected to prevent unwanted side reactions.

-

Isomerization: The protected uridine is subjected to conditions that promote the isomerization from the N1-C1' glycosidic bond to the C5-C1' bond, forming pseudouridine.

-

N1-Ethylation: The N1 position of the pseudouridine base is selectively ethylated.

-

Phosphorylation: The 5'-hydroxyl group is phosphorylated to yield the monophosphate.

-

Further Phosphorylation: The monophosphate is further phosphorylated to the triphosphate form.

-

Deprotection and Purification: The protecting groups are removed, and the final product is purified, typically by chromatography.

In Vitro Transcription of this compound-Modified mRNA

This protocol describes the synthesis of a capped and polyadenylated mRNA encoding a reporter protein (e.g., Firefly Luciferase) where all uridine residues are replaced by this compound.

Materials:

-

Linearized plasmid DNA template containing a T7 promoter followed by the gene of interest and a poly(A) tail sequence.

-

T7 RNA Polymerase

-

ATP, GTP, CTP solutions (100 mM)

-

This compound-5'-Triphosphate (100 mM)

-

Cap analog (e.g., CleanCap® AG)

-

Transcription buffer (10x)

-

RNase inhibitor

-

DNase I, RNase-free

-

Nuclease-free water

-

Lithium Chloride (LiCl) solution (5 M)

-

Ethanol (70% and 100%)

Procedure:

-

Reaction Assembly: At room temperature, assemble the following components in a nuclease-free microcentrifuge tube in the order listed:

-

Nuclease-free water to a final volume of 50 µL

-

10x Transcription Buffer: 5 µL

-

ATP, GTP, CTP (100 mM each): 2 µL each

-

This compound-5'-Triphosphate (100 mM): 2 µL

-

Cap Analog (e.g., 40 mM): 4 µL

-

Linearized DNA template (0.5 µg/µL): 2 µL

-

RNase Inhibitor: 1 µL

-

T7 RNA Polymerase: 2 µL

-

-

Incubation: Mix gently by flicking the tube and centrifuge briefly. Incubate at 37°C for 2 hours.

-

DNase Treatment: Add 2 µL of DNase I to the reaction mixture. Mix gently and incubate at 37°C for 15 minutes to digest the DNA template.

-

Purification:

-

Add 30 µL of nuclease-free water to bring the volume to 100 µL.

-

Add 30 µL of 5 M LiCl and mix well.

-

Incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully discard the supernatant.

-

Wash the pellet with 500 µL of cold 70% ethanol.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Discard the supernatant and air dry the pellet for 5-10 minutes.

-

Resuspend the mRNA pellet in 50 µL of nuclease-free water.

-

-

Quality Control:

-

Determine the mRNA concentration using a spectrophotometer (e.g., NanoDrop).

-

Assess the integrity of the mRNA by running an aliquot on a denaturing agarose (B213101) gel or using a Bioanalyzer.

-